[Cyclohexyl(isopropyl)amino]acetonitrile
Description
[Cyclohexyl(isopropyl)amino]acetonitrile is a nitrile-containing organic compound featuring a cyclohexyl and isopropyl substituent on the amino group. This structure confers significant steric bulk, which influences its reactivity and applications in coordination chemistry, particularly in the synthesis of iron-based catalysts. Research highlights its role in forming tetradentate iron complexes, where the steric demands of the substituents dictate reaction pathways and intermediate formation .
Properties
Molecular Formula |
C11H20N2 |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2-[cyclohexyl(propan-2-yl)amino]acetonitrile |
InChI |
InChI=1S/C11H20N2/c1-10(2)13(9-8-12)11-6-4-3-5-7-11/h10-11H,3-7,9H2,1-2H3 |
InChI Key |
XUPPUWNXRKGTHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC#N)C1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Steric Effects on Reaction Pathways
- Cyclohexyl/Isopropyl Substituents: These bulky groups enable direct formation of tetradentate iron complexes (e.g., 5c, 5d) without bis(tridentate) intermediates. This contrasts with phenyl or ethyl variants, which require additional steps (e.g., reflux or methanol addition) .
- Ethyl Substituents: Form kinetic intermediates (e.g., 3b) that necessitate reflux in acetonitrile or methanol to convert into final products (e.g., 5b) .
- o-Tolyl Substituents : Mimic bulky alkyl groups (cyclohexyl/isopropyl) by bypassing bis(tridentate) intermediates, unlike p-tolyl or m-xylyl analogues .
Catalytic Implications
The steric profile of [Cyclohexyl(isopropyl)amino]acetonitrile enhances catalytic efficiency by stabilizing iron complexes without requiring kinetic intermediates. This contrasts with less bulky derivatives (e.g., ethyl), where intermediate conversion adds complexity to synthesis workflows .
Research Findings and Authoritative Insights
- Steric Demand and Reactivity: Bulky substituents reduce the need for methanol or reflux, streamlining synthesis. This is attributed to their ability to stabilize the iron center directly .
- Comparative Performance : Cyclohexyl/isopropyl-substituted complexes exhibit faster reaction kinetics compared to phenyl or ethyl variants, making them preferable in asymmetric transfer hydrogenation .
- Structural Analogues: While other cyclohexyl derivatives (e.g., cyclohexyl isocyanate, cyclohexylisopropylamine) exist, their applications diverge into non-catalytic domains (e.g., polymer chemistry, pharmaceuticals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
